molecular formula C15H16N6S2 B11070624 3-ethylsulfanyl-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

3-ethylsulfanyl-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

Cat. No.: B11070624
M. Wt: 344.5 g/mol
InChI Key: AWOOPWKJORDBMR-UHFFFAOYSA-N
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Description

3-Ethylsulfanyl-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene: thiazole , belongs to the class of heterocyclic organic compounds. Its five-membered ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The compound’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule.

!Thiazole)

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Its odor resembles that of pyridine. Interestingly, thiazole is naturally found in Vitamin B₁ (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system function.

Preparation Methods

Synthetic Routes:: While there are several synthetic routes to thiazole derivatives, one common method involves cyclization of α-haloketones with thiourea. For example, reacting α-bromoketones with thiourea yields thiazoles.

Industrial Production:: Thiazole derivatives find applications in various fields, including pharmaceuticals, agrochemicals, and dyes. specific industrial-scale production methods for this compound may vary based on the desired derivative.

Chemical Reactions Analysis

Thiazoles participate in diverse chemical reactions:

    Electrophilic Substitution: The C-5 atom can undergo electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom is amenable to nucleophilic substitution.

Common reagents include halogens, acids, and bases. Thiazoles can be oxidized, reduced, and undergo substitution reactions. Major products depend on the specific reaction conditions.

Scientific Research Applications

Thiazoles exhibit a wide range of biological activities:

    Antimicrobial: Sulfathiazole, an antimicrobial drug, contains a thiazole ring.

    Antiretroviral: Ritonavir, used in HIV treatment, features a thiazole moiety.

    Antifungal: Abafungin contains a thiazole scaffold.

    Antineoplastic: Tiazofurin and Bleomycine are thiazole-based antineoplastic drugs.

Mechanism of Action

The precise mechanism by which thiazoles exert their effects varies depending on the specific derivative. They may interact with molecular targets or pathways involved in disease processes.

Comparison with Similar Compounds

Thiazoles are unique due to their diverse biological activities. Similar compounds include imidazoles, oxazoles, and other azoles.

Properties

Molecular Formula

C15H16N6S2

Molecular Weight

344.5 g/mol

IUPAC Name

3-ethylsulfanyl-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

InChI

InChI=1S/C15H16N6S2/c1-3-22-15-19-18-14-20(15)13-11(12-16-7-17-21(12)14)9-5-4-8(2)6-10(9)23-13/h7-8H,3-6H2,1-2H3

InChI Key

AWOOPWKJORDBMR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C2N1C3=C(C4=C(S3)CC(CC4)C)C5=NC=NN52

Origin of Product

United States

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